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Compound of Interest

Compound Name: 3-Ethylnonane

Cat. No.: B092655

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Ethylnonane, a branched alkane of interest in various chemical research and development
applications. Due to the limited availability of public experimental spectra for 3-Ethylnonane,
this document presents high-quality predicted data for the target molecule, supplemented with
experimental data for a close structural analog, 3-Ethyloctane, to provide a tangible reference.
This approach allows for a thorough understanding of the expected spectral characteristics.

Chemical Structure and Properties

e |[UPAC Name: 3-Ethylnonane
e CAS Number: 17302-11-3

e Molecular Formula: Ci1H24

e Molecular Weight: 156.31 g/mol

e Structure: A nine-carbon chain (nonane) with an ethyl group substituted at the third carbon
atom.

Predicted Spectroscopic Data for 3-Ethylnonane
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The following tables summarize the predicted spectroscopic data for 3-Ethylnonane. These
predictions are based on established computational models and provide a reliable estimation of
the experimental values.

Predicted **C Nuclear Magnetic Resonance (NMR)

Spectroscopy

Carbon Atom Predicted Chemical Shift (8, ppm)
C1l 14.2
Cc2 23.1
C3 395
C4 29.8
C5 27.2
C6 324
Cc7 22.9
C8 141
C9 (ethyl) 26.5
C10 (ethyl) 11.0
C11 (ethyl) 11.0

Predicted *H Nuclear Magnetic Resonance (NMR)
Spectroscopy
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Proton Predicted Chemical Predicted .

. . .. Integration
Environment Shift (6, ppm) Multiplicity
-CHs (C1) 0.88 Triplet 3H
-CH2- (C2, C4, C5, ]

1.2-1.4 Multiplet 12H

C6, C7, C8)
-CH- (C3) 1.3-1.5 Multiplet 1H
-CH:- (ethyl) 1.3-1.5 Multiplet 2H
-CHs (ethyl) 0.85 Triplet 6H

Predicted Infrared (IR) Spectroscopy

Wavenumber (cm—?) Vibration Type

2950 - 2970 C-H stretch (asymmetric, -CHs)
2865 - 2885 C-H stretch (symmetric, -CHs)
2920 - 2940 C-H stretch (asymmetric, -CHz2)
2850 - 2870 C-H stretch (symmetric, -CHz)
1450 - 1470 C-H bend (-CHz and -CH5)
1375 - 1385 C-H bend (symmetric, -CHs)

Predicted Mass Spectrometry (MS)

The electron ionization mass spectrum of 3-Ethylnonane is expected to show fragmentation
patterns typical for branched alkanes. The molecular ion peak (M*) at m/z 156 may be of low
abundance. Key fragmentation pathways involve cleavage at the branching point.
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miz Proposed Fragment
156 [C11H24]* (Molecular lon)
127 [M - C2Hs]*

99 [M - CaHs]*

85 [CeH13]*

71 [CsH11]*

57 [CaHo]* (likely base peak)
43 [C3H7]*

29 [C2Hs]*

Experimental Spectroscopic Data for 3-Ethyloctane
(Structural Analog)

To provide a practical reference, the following tables present experimental spectroscopic data
for 3-Ethyloctane (CAS No. 5881-17-4), a close structural analog of 3-Ethylnonane.

Experimental Infrared (IR) Spectroscopy of 3-

Ethyloctane

Wavenumber (cm~—?) Vibration Type
2960 C-H stretch
2925 C-H stretch
2875 C-H stretch
1465 C-H bend

1380 C-H bend

Experimental Mass Spectrometry (MS) of 3-Ethyloctane
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miz Relative Intensity Proposed Fragment
142 5 [C10H22]* (Molecular lon)
113 15 [M - C2Hs]*

85 50 [M - CaHo]* / [CoH13]*

71 60 [CsH11]*

57 100 [CaHo]* (Base Peak)

43 85 [C3H7]*

29 40 [C2Hs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (e.g., 5-10 mg) is dissolved in a deuterated solvent (typically CDCls for
non-polar compounds like alkanes, approximately 0.5-0.7 mL) in a standard 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) may be added as an internal standard (6 0.00 ppm).
The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For 13C
NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for
each unique carbon atom.

Infrared (IR) Spectroscopy

For a liquid sample like 3-Ethylnonane, the simplest method is to obtain a "neat" spectrum. A
drop of the liquid is placed between two salt plates (typically NaCl or KBr), which are then
mounted in the sample holder of an FTIR spectrometer. The spectrum is recorded over the
standard mid-IR range (e.g., 4000-400 cm™1). A background spectrum of the clean, empty salt
plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
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The mass spectrum is typically obtained using a gas chromatograph coupled to a mass
spectrometer (GC-MS) with an electron ionization (EIl) source. A dilute solution of the sample in
a volatile solvent (e.g., hexane or dichloromethane) is injected into the GC. The compound is
separated from the solvent and any impurities on the GC column and then introduced into the
mass spectrometer. In the El source, the molecules are bombarded with high-energy electrons
(typically 70 eV), causing ionization and fragmentation. The resulting ions are separated by
their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 3-
Ethylnonane.

Spectroscopic Analysis Workflow for 3-Ethylnonane

Sample Preparation

3-Ethylnonane (Liquid)

Spectroscv)ic Techniques

NMR Spectroscopy
(*H and 3C) Infrared (IR) Spectroscopy

Data Acquisition & Interpretation
y \4 Y
Chemical Shifts

Splitting Patterns
Integration

Absorption Bands Molecular lon Peak
(Functional Groups) Fragmentation Pattern

Structural Elucidation

Confirm Structure of 3-Ethylnonane

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b092655?utm_src=pdf-body
https://www.benchchem.com/product/b092655?utm_src=pdf-body
https://www.benchchem.com/product/b092655?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Workflow for the spectroscopic analysis of 3-Ethylnonane.

Predicted Mass Spectrometry Fragmentation of 3-Ethylnonane
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Caption: Predicted fragmentation pathway for 3-Ethylnonane in Mass Spectrometry.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of 3-Ethylnonane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092655#spectroscopic-data-for-3-ethylnonane-nmr-
ir-mass-spec]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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